1-Butyl-1,4-dihydroquinoxaline-2,3-dione 1-Butyl-1,4-dihydroquinoxaline-2,3-dione
Brand Name: Vulcanchem
CAS No.: 1206077-97-5
VCID: VC3420965
InChI: InChI=1S/C12H14N2O2/c1-2-3-8-14-10-7-5-4-6-9(10)13-11(15)12(14)16/h4-7H,2-3,8H2,1H3,(H,13,15)
SMILES: CCCCN1C2=CC=CC=C2NC(=O)C1=O
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

1-Butyl-1,4-dihydroquinoxaline-2,3-dione

CAS No.: 1206077-97-5

Cat. No.: VC3420965

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

1-Butyl-1,4-dihydroquinoxaline-2,3-dione - 1206077-97-5

Specification

CAS No. 1206077-97-5
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name 4-butyl-1H-quinoxaline-2,3-dione
Standard InChI InChI=1S/C12H14N2O2/c1-2-3-8-14-10-7-5-4-6-9(10)13-11(15)12(14)16/h4-7H,2-3,8H2,1H3,(H,13,15)
Standard InChI Key WJCQVTLCFNBGME-UHFFFAOYSA-N
SMILES CCCCN1C2=CC=CC=C2NC(=O)C1=O
Canonical SMILES CCCCN1C2=CC=CC=C2NC(=O)C1=O

Introduction

Chemical Identity and Structural Characteristics

1-Butyl-1,4-dihydroquinoxaline-2,3-dione features a quinoxaline core structure with a butyl substitution at the N-1 position and two carbonyl groups at positions 2 and 3. The compound contains a bicyclic structure with a benzene ring fused to a pyrazine ring, creating the characteristic quinoxaline skeleton. The presence of two carbonyl groups forms the dione functionality, while the butyl chain extends from one of the nitrogen atoms, contributing to the compound's unique chemical properties and potential biological interactions.

Identification Parameters

The compound can be identified through various chemical identifiers as detailed in the following table:

ParameterValue
Chemical Name1-Butyl-1,4-dihydroquinoxaline-2,3-dione
Molecular FormulaC₁₂H₁₄N₂O₂
Molecular Weight218.25 g/mol
CAS Number1206077-97-5
MFCD NumberMFCD13704884
SMILES NotationCCCCN1C(C(Nc2ccccc12)=O)=O
InChIInChI=1S/C12H14N2O2/c1-2-3-8-14-10-7-5-4-6-9(10)13-11(15)12(14)16/h4-7H,2-3,8H2,1H3,(H,13,15)
IUPAC Name4-butyl-1H-quinoxaline-2,3-dione
Accurate Mass218.106

Physical Properties

1-Butyl-1,4-dihydroquinoxaline-2,3-dione presents as a yellow solid with distinctive physical properties that are important for its characterization, handling, and application in various chemical processes.

Appearance and Physical State

The compound exists as a yellow solid at room temperature, which is characteristic of many quinoxaline derivatives containing conjugated systems that absorb visible light within the yellow spectrum region .

Solubility and Chromatographic Behavior

The compound demonstrates specific chromatographic behavior with an Rf value of 0.2 when using a mobile phase consisting of 50% ethyl acetate in hexane, indicating moderate polarity . This chromatographic parameter is particularly valuable for researchers seeking to isolate and purify the compound through column chromatography or thin-layer chromatography techniques.

Thermal Properties

The melting point of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione falls within the range of 183-185°C, providing a useful physical parameter for assessing sample purity and identity . The relatively high melting point suggests strong intermolecular forces, likely involving hydrogen bonding through the NH and carbonyl functionalities present in the molecular structure.

Synthetic Methodologies

The synthesis of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione builds upon established protocols for quinoxaline derivatives, with specific modifications to introduce the butyl substituent at the desired position.

Related Synthetic Protocols

Similar compounds such as 1-benzyl-1,4-dihydroquinoxaline-2,3-dione have been synthesized through reactions involving potassium tert-butoxide (KOtBu) in DMSO under aerobic conditions, achieving yields of 74% . Adapting this methodology with butyl-substituted precursors could potentially provide an efficient route to 1-Butyl-1,4-dihydroquinoxaline-2,3-dione.

Structural Characterization

The structural confirmation of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione typically employs various spectroscopic and analytical techniques that provide complementary information about the compound's molecular structure.

Spectroscopic Analysis

While specific spectroscopic data for 1-Butyl-1,4-dihydroquinoxaline-2,3-dione is limited in the available search results, related quinoxaline derivatives are commonly characterized using NMR spectroscopy (both ¹H and ¹³C), infrared spectroscopy, and mass spectrometry . These techniques would identify key structural features including:

  • The aromatic protons of the benzene ring

  • The NH proton of the dihydroquinoxaline structure

  • The butyl chain protons showing characteristic splitting patterns

  • Carbonyl absorptions in the infrared spectrum

  • Molecular ion and fragmentation patterns in mass spectrometry

Chromatographic Purification

The compound can be purified using column chromatography on silica gel with a mobile phase consisting of ethyl acetate and hexane mixtures . This purification strategy is consistent with approaches used for similar quinoxaline derivatives and provides the compound with sufficient purity for subsequent applications.

Chemical Reactivity and Structural Relationships

1-Butyl-1,4-dihydroquinoxaline-2,3-dione possesses several reactive functional groups that influence its chemical behavior and potential applications.

Key Functional Groups

The compound contains several reactive sites:

  • The N-H bond at position 4 can participate in hydrogen bonding and is potentially susceptible to further substitution reactions

  • The two carbonyl groups at positions 2 and 3 can undergo typical carbonyl chemistry including nucleophilic addition reactions

  • The butyl chain provides lipophilicity and may influence the compound's biological distribution and activity

  • The aromatic system can participate in electrophilic aromatic substitution reactions

Structural Relationship to Other Quinoxalines

1-Butyl-1,4-dihydroquinoxaline-2,3-dione shares structural similarities with other quinoxaline derivatives that demonstrate biological activity. The related compound 1,4-Dihydroquinoxaline-2,3-dione serves as a parent scaffold for numerous derivatives with various substitution patterns . These structural relationships provide valuable insights for researchers developing structure-activity relationships for this class of compounds.

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